![molecular formula C7H9ClN2O2 B1523060 3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol CAS No. 1152557-12-4](/img/structure/B1523060.png)
3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol
Descripción general
Descripción
“3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol” is a chemical compound with the CAS Number: 1152557-12-4 . It has a molecular weight of 188.61 . The IUPAC name for this compound is 3-[(6-chloro-2-pyrazinyl)oxy]-1-propanol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol” is 1S/C7H9ClN2O2/c8-6-4-9-5-7(10-6)12-3-1-2-11/h4-5,11H,1-3H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol” is a liquid at room temperature . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking Study of Heterocyclic Compounds
This research focused on the synthesis of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine. The compounds demonstrated significant anticancer activity against various cancer cell lines and showed promising antibacterial and antifungal activities. Molecular docking studies highlighted their potential in overcoming microbial resistance to pharmaceutical drugs (Katariya et al., 2021).
Synthesis of 1,2,3-Triazole Derivatives and Antifungal Evaluation
This study involved the synthesis of 1,2,3-triazole derivatives and their subsequent evaluation against various Candida strains. The halogen-substituted triazole derivative showcased the best antifungal profile, indicating potential for future drug development (Lima-Neto et al., 2012).
1H-2-Benzopyran-1-one Derivatives: Pharmacological Activities
Henbest Reduction and Steroid Synthesis
The Henbest reduction was investigated for its selectivity in steroid synthesis. The method proved to be effective in producing axial alcohols in the 5α- or 5β-series and was a key step in synthesizing metabolites of several steroid hormones (Browne & Kirk, 1969).
Synthesis and Antimicrobial Evaluation of Pyrazoline Derivatives
This study focused on synthesizing pyrazoline derivatives and evaluating their antimicrobial activity. All synthesized compounds demonstrated significant to moderate activity against microbial pathogens (Sid et al., 2013).
Synthesis and Pharmacological Evaluation of Benzofuran Derivatives
Novel benzofuran derivatives were synthesized and tested for their anti-inflammatory, analgesic, and anticonvulsant activities. The results suggested these compounds possess significant therapeutic potentials (El-Sawy et al., 2014).
Anti-inflammatory and Anti-thrombotic Studies of Oxadiazole Derivatives
The study evaluated the anti-inflammatory and anti-thrombotic activities of 1,3,4-oxadiazole derivatives, suggesting their potential in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).
Degradation of Pharmaceuticals by Free Chlorine Oxidation
This research explored the removal of pharmaceuticals, particularly pyrazolone compounds, during free chlorine disinfection in water treatments. The study provided insights into the degradation behaviors and influencing factors in the process (Cai et al., 2014).
Synthesis and Reactivity of Enamines and Azaenamines
The study reported the synthesis and reactivity of various compounds, contributing to the understanding of chemical interactions and potential applications in different fields (Abdallah, 2007).
Propiedades
IUPAC Name |
3-(6-chloropyrazin-2-yl)oxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c8-6-4-9-5-7(10-6)12-3-1-2-11/h4-5,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFUQQKHBUNKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Aminophenyl)formamido]propanamide hydrochloride](/img/structure/B1522978.png)


![1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522984.png)

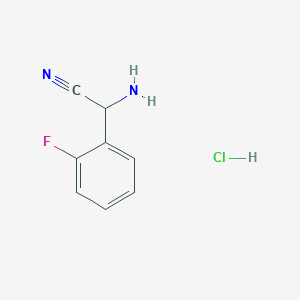
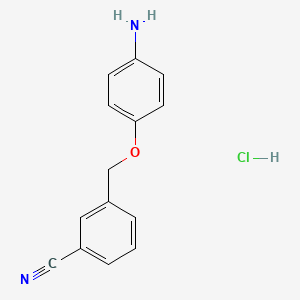
![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1522989.png)
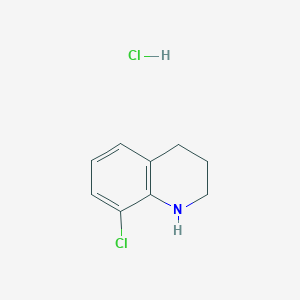
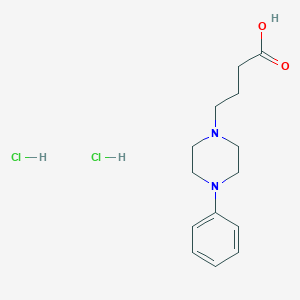

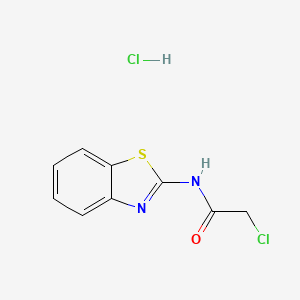
![1-[(2-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522995.png)
![Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride](/img/structure/B1522998.png)